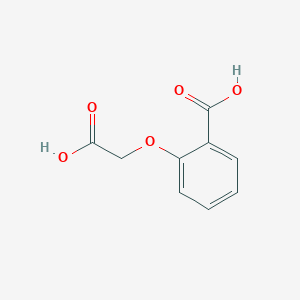

2-(羧甲氧基)苯甲酸

概述

描述

2-(Carboxymethoxy)benzoic acid is an organic compound with the formula C9H8O5 . It is a white solid that is soluble in water and other polar solvents . It is a phenoxy compound with a carboxylate group .

Molecular Structure Analysis

The molecular formula of 2-(Carboxymethoxy)benzoic acid is C9H8O5 . The compound has a molecular weight of 196.16 g/mol . The InChI representation of the molecule is InChI=1S/C9H8O5/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) .Physical And Chemical Properties Analysis

2-(Carboxymethoxy)benzoic acid is a white solid that is soluble in water and other polar solvents . It has a molecular weight of 196.16 g/mol . The compound has a predicted boiling point of 411.9±20.0 °C and a predicted density of 1.430±0.06 g/cm3 .科学研究应用

无机-有机混合框架:3,4,5-三(羧甲氧基)苯甲酸等相关化合物已被用于与金属如锌和钴创建无机-有机混合框架。这些框架在紫外光下表现出强烈的蓝光发射和顺磁行为 (Yang et al., 2015)。

防腐剂和调味剂:苯甲酸衍生物广泛用作食品、化妆品、卫生和药品中的抗菌和抗真菌防腐剂。由于它们的广泛使用,它们在环境中的存在和人体暴露是显著的 (del Olmo et al., 2017)。

镧系配位聚合物:苯甲酸衍生物已被用于支持镧系配位化合物。这些化合物以其光物理性质而闻名,显示出在光收集和发光等应用中的潜力 (Sivakumar et al., 2011)。

细菌代谢:细菌将苯甲酸代谢为邻苯二酚,这是一个涉及苯甲酸代谢特异代谢产物的过程。这项研究提供了关于苯甲酸降解微生物途径的见解 (Reiner, 1971)。

有机合成:2-(羧甲氧基)苯甲酸衍生物可以通过Pd(II)催化的芳基和烯基C-H键羧化合成。这个过程对于制备各种有机化合物至关重要 (Giri & Yu, 2008)。

光稳定性和分解:苯甲酸衍生物在TiO2上的热稳定性和光化学稳定性对于染料敏化太阳能电池等应用至关重要。这项研究有助于了解这些化合物在不同条件下的稳定性 (Landis et al., 2012)。

聚合物科学:苯甲酸衍生物已在聚酯合成的背景下进行研究,特别是在催化酯化和醇解反应中。这项研究有助于理解聚合物形成过程 (Otton & Ratton, 1988)。

镧系配合物中的光致发光:2-(羧甲氧基)苯甲酸衍生物已被用于镧系配位化合物中研究其发光性质。该研究展示了取代基如何影响这些化合物的发光效率 (Sivakumar et al., 2010)。

共晶结构:苯甲酸与带电离子L-脯氨酸的共晶结构提供了关于非中心对称共晶化的见解,这对于理解分子相互作用和晶体生长至关重要 (Chesna et al., 2017)。

代谢物谱分析:这项研究侧重于通过甘氨酸结合解毒苯甲酸。它提供了关于人体代谢以及身体如何处理苯甲酸等物质的见解 (Irwin et al., 2016)。

安全和危害

未来方向

作用机制

Target of Action

It has been used in the synthesis of zn(ii) and cd(ii) coordination polymers , suggesting potential interactions with these metal ions.

Mode of Action

It appears to play a role in the formation of inorganic-organic hybrid frameworks based on polynuclear metal-hydroxyl clusters . The compound’s carboxylate group may be involved in these interactions .

Biochemical Pathways

They perform critical functions in plant fitness, such as plant growth regulators, defensive compounds, pollinator attractants .

Result of Action

It has been used in the synthesis of zn(ii) and cd(ii) coordination polymers, which exhibit interesting properties such as thermal stability and luminescence .

Action Environment

It’s known that the compound has been used in hydro/solvothermal reactions to prepare inorganic-organic hybrid frameworks , suggesting that the reaction environment can influence its behavior.

属性

IUPAC Name |

2-(carboxymethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLXSRLEXBECPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060904 | |

| Record name | Benzoic acid, 2-(carboxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carboxymethoxy)benzoic acid | |

CAS RN |

635-53-0 | |

| Record name | 2-(Carboxymethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Carboxymethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(carboxymethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(carboxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Carboxymethoxy)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92GVS42KUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-(Carboxymethoxy)benzoic acid in the formation of coordination polymers?

A1: 2-(Carboxymethoxy)benzoic acid (H2cmb) acts as a versatile tecton, or building block, in the synthesis of coordination polymers. [, , ] Its structure, containing two carboxyl groups and an ether oxygen, enables it to coordinate with metal ions in various modes. The specific linking modes adopted by H2cmb, in conjunction with the geometry of the metal center and the presence of auxiliary N-donor co-ligands, dictate the overall dimensionality and topology of the resulting coordination polymer frameworks. []

Q2: Can you provide some examples of structural diversity observed in coordination polymers incorporating 2-(Carboxymethoxy)benzoic acid?

A2: Absolutely. Research has shown that H2cmb can facilitate the formation of a wide array of architectures:

- Diamond (dia) Framework: In the presence of 4,4′-dipyridylamine (dpa), H2cmb coordinates with Zn(II) to form a four-fold interpenetrating diamondoid network. []

- 1D → 3D Polycatenated Architecture: With 1,3-di(4-bipy)propane (bpp) as a co-ligand, H2cmb and Zn(II) assemble into a unique structure where interlocked 1D supramolecular loops create a 3D framework. []

- 2D → 3D Parallel Polycatenation: Studies have demonstrated the formation of a 2D → 3D parallel polycatenated coordination framework when H2cmb is combined with the bix ligand (1,4-bis(imidazol-1-ylmethyl)benzene) and Cadmium(II) ions. []

- 2D Network: When complexed with 1,4-bis(imidazol)butane (bimb), H2cmb leads to distinct 2D networks. With Zn(II), a corrugated 2D structure arises, while with Cd(II), a network with helical pillars is observed. []

Q3: Beyond coordination polymers, has 2-(Carboxymethoxy)benzoic acid been explored for other applications?

A3: Yes, H2cmb has been investigated as a scaffold for developing inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a potential drug target for type 2 diabetes. []

Q4: What is the significance of using different conformer-based alignments in 3D QSAR studies involving 2-(Carboxymethoxy)benzoic acid derivatives?

A4: In the context of PTP1B inhibitor development, 3D QSAR studies using H2cmb derivatives as a scaffold showed that the choice of conformer-based alignment significantly impacted the model's quality and predictive power. [] Cocrystallized conformer-based alignment (CCBA), derived from the X-ray crystal structure of an H2cmb derivative bound to PTP1B, yielded the most accurate and predictive models. This highlights the importance of using biologically relevant conformations when building 3D QSAR models for drug discovery. []

Q5: Are there any studies on the luminescent properties of coordination polymers containing 2-(Carboxymethoxy)benzoic acid?

A5: Yes, the luminescent properties of several Zn(II) and Cd(II) coordination polymers incorporating H2cmb have been investigated. [] This area holds potential for applications in areas like chemical sensing and optoelectronic materials. Further research is needed to fully explore the structure-property relationships and optimize the luminescent behavior for specific applications. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(2-nitrophenyl)amino]benzoate](/img/structure/B188896.png)